methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a pyrazole ring substituted with a pyridinyl group and a trifluoromethyl group, making it a molecule of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves several steps. One common method includes the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones possessing a leaving group . The key intermediate is often a hydrazine-coupled pyrazole, which is then further reacted with benzoic acid derivatives under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes critical for the survival of parasites, such as Leishmania and Plasmodium . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to effective inhibition of their biological functions. Molecular docking studies have provided insights into its binding modes and interactions with target proteins .
Comparison with Similar Compounds
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate can be compared with other pyrazole derivatives, such as:
Hydrazine-coupled pyrazoles: These compounds share similar pharmacological activities but may differ in their potency and selectivity.
Pyrazoline derivatives: These compounds also exhibit biological activities but have different structural features and mechanisms of action.
Quinolinyl-pyrazoles: These compounds are known for their antimicrobial properties and are structurally related to the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its pharmacological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13F3N4O3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 3-[[1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H13F3N4O3/c1-28-17(27)11-5-4-6-12(9-11)24-16(26)13-10-23-25(15(13)18(19,20)21)14-7-2-3-8-22-14/h2-10H,1H3,(H,24,26) |
InChI Key |
IFTKUPCRVLZEHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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